4,6-Difluorobenzothiazole

Descripción general

Descripción

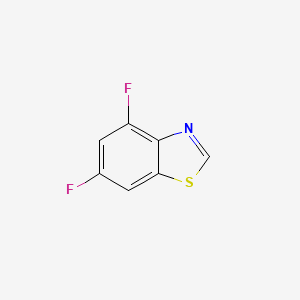

4,6-Difluorobenzothiazole, also known as 2-Amino-4,6-difluorobenzothiazole, is a chemical compound with the molecular formula C7H4F2N2S . It appears as a white to tan powder or crystalline beige powder . It is used in various applications such as drugs, food, and cosmetics .

Synthesis Analysis

Novel benzothiazole Schiff bases namely N-(4-chlorobenzylidene)-4,6-difluorobenzothiazole-2-amine; 4,6-difluoro-N-(4-nitrobenzylidene)benzothiazol-2-amine and N-((1H-indol-3-yl)methylene)-4,6-difluorobenzothiazole-2-amine have been synthesized from condensation reaction of 4,6-difluoro-2-amino benzothiazole with different aromatic aldehydes like 4-chlorobenzaldehyde, 4-nitrobenzaldehyde and 1H-indole-3-cardaldehyde .Molecular Structure Analysis

The molecular weight of this compound is 186.18 g/mol . The InChI Key is DDKKXSCVPKDRRS-UHFFFAOYSA-N .Chemical Reactions Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point range of 216 - 220 °C . It does not have a specific odor .Aplicaciones Científicas De Investigación

Proton Exchange Membranes

Sulfonated polybenzothiazoles, which include derivatives of 4,6-difluorobenzothiazole, have been explored for use in proton exchange membranes. These materials show high proton conductivity, thermal and oxidative stability, and appropriate water uptake and dimensional swelling behavior, making them commendable for this application (Wang & Guiver, 2017).

PET Cancer Imaging Agents

Fluorinated 2-arylbenzothiazoles, a category that includes this compound derivatives, have potential as positron emission tomography (PET) imaging agents for cancer diagnosis. They show inhibitory activity against various cancer cell lines, making them candidates for cancer imaging (Wang et al., 2006).

Antiproliferative Activity

Compounds derived from this compound have been studied for their antiproliferative effects against human cancer cell lines. These compounds, particularly those with fluorine substitutions, have shown promising activity, indicating potential for development as anticancer agents (Kumar, Mohana, & Mallesha, 2013).

Antibacterial Properties

Derivatives of benzothiazoles, including this compound, have been used to form Schiff bases and Zn(II) chelates, which exhibit antibacterial properties. These compounds have been effective against various pathogenic bacterial species, highlighting their potential in antimicrobial research (Mahmood-ul-hassan, Chohan, & Supuran, 2002).

Corrosion Inhibition

2-Mercaptobenzothiazole, a compound related to this compound, has been evaluated as a corrosion inhibitor for the protection of metals such as aluminum alloys in chloride solutions. These inhibitors form a protective layer on the substrate surface, reducing corrosion rates (Zheludkevich et al., 2005).

Safety and Hazards

4,6-Difluorobenzothiazole is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

Propiedades

IUPAC Name |

4,6-difluoro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NS/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZYBRSOSIIFAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1F)N=CS2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312408 | |

| Record name | 4,6-Difluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190320-85-4 | |

| Record name | 4,6-Difluorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Difluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B3219737.png)

![3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B3219739.png)

![3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3219750.png)

![6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B3219751.png)

![6-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3219754.png)

![3-iodo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219787.png)

![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B3219795.png)

![3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219811.png)

![7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3219814.png)

![4-methoxy-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3219825.png)

![7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3219836.png)